Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro-
CAS No.: 784183-53-5
Cat. No.: VC18439481
Molecular Formula: C9H7F3INO
Molecular Weight: 329.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 784183-53-5 |
---|---|
Molecular Formula | C9H7F3INO |
Molecular Weight | 329.06 g/mol |
IUPAC Name | 2,2,2-trifluoro-N-(2-iodo-4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C9H7F3INO/c1-5-2-3-7(6(13)4-5)14-8(15)9(10,11)12/h2-4H,1H3,(H,14,15) |
Standard InChI Key | DZNFDYLOBOIWCO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)I |
Introduction
Chemical Identity
Property | Details |
---|---|
IUPAC Name | Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- |
Molecular Formula | C9H7F3INO |
Molecular Weight | 329.06 g/mol |
PubChem CID | 532131 |
SMILES Notation | CC1=C(C=C(C=C1I)NC(=O)C(F)(F)F) |
InChIKey | DZNFDYLOBOIWCO-UHFFFAOYSA-N |
The compound features a trifluoromethyl group attached to the acetamide structure and an iodine atom on the aromatic ring. These functional groups contribute to its reactivity and potential biological activity.
Visualization
The structure can be represented in both 2D and 3D formats for computational modeling or docking studies.
Synthesis
The synthesis of Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro-, typically involves:
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Aromatic Substitution Reactions: The introduction of iodine into the aromatic ring via electrophilic iodination.
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Amidation Reaction: Coupling of the iodinated aromatic amine with trifluoroacetic acid derivatives to form the trifluoroacetamide group.
These steps require precise control over reaction conditions to ensure high yield and purity.
Pharmaceutical Research
The compound's trifluoromethyl group () is known to enhance metabolic stability and bioavailability in drug molecules. The iodine substituent may serve as a precursor for radiolabeling in imaging studies.
Chemical Intermediates
Acetamide derivatives are often used as intermediates in synthesizing more complex molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Biological Activity
While specific biological activities for this compound are not reported directly, similar acetamide derivatives have demonstrated:
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Antimicrobial activity against resistant pathogens.
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Potential anticancer properties through enzyme inhibition or apoptosis induction.
Computational Studies
Molecular docking studies can predict interactions with biological targets such as enzymes or receptors.
Challenges
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Limited availability of experimental data on toxicity and pharmacokinetics.
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Synthesis complexity due to multiple functional groups requiring selective reactivity.
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